2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-9-5-6-13-12(7-9)14(22)21-16(19-13)23-15(20-21)18-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZDHNFIGCELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, primarily targets the kinases BRAF and VEGFR-2 . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and have shown synergistic effects on tumor progression.
Mode of Action
The compound interacts with its targets, BRAF and VEGFR-2, inhibiting their activity. This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis
Biochemical Pathways
The compound affects the MAPK/ERK pathway (through BRAF inhibition) and the VEGF signaling pathway (through VEGFR-2 inhibition). The MAPK/ERK pathway is involved in cell proliferation, while the VEGF signaling pathway is involved in angiogenesis. By inhibiting these pathways, the compound can potentially slow down tumor growth and progression.
Biological Activity
The compound 2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that integrates both thiadiazole and quinazoline moieties. The synthesis typically involves multi-step processes that may include the formation of the thiadiazole ring followed by functionalization at various positions to enhance biological activity. For instance, derivatives have been synthesized to improve potency against specific targets such as enzymes or receptors involved in disease processes .
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low micromolar range, suggesting strong potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-((3-chlorophenyl)amino)-7-methyl-5H-thiadiazolo[2,3-b]quinazolin-5-one | 7.80 | Antibacterial |
| Related quinazoline derivative | 0.98 | Antibacterial against MRSA |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Quinazoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have shown promising results in inhibiting dihydrofolate reductase (DHFR), leading to reduced tumor growth in preclinical models .
In a recent study, several quinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating significant antiproliferative activity .
Anti-inflammatory Activity
Quinazoline-based compounds have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazoline core can enhance anti-inflammatory efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several synthesized quinazolines against common pathogens. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to their unsubstituted counterparts. Specifically, 2-((3-chlorophenyl)amino)-7-methyl-5H-thiadiazolo[2,3-b]quinazolin-5-one showed effective inhibition against MRSA with an MIC of 0.98 µg/mL.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound in vitro using A549 lung cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value less than 10 µM, indicating its potential as a lead compound for further development in cancer therapy.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization reactions. A representative route involves:
-
Key intermediates :
Electrophilic Substitution Reactions
The aromatic systems (quinazolinone and 3-chlorophenyl groups) undergo regioselective substitutions:
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Nitration : Occurs at the C-6 position of the quinazolinone ring under HNO₃/H₂SO₄, producing nitro derivatives with enhanced electrophilicity .
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Halogenation : Bromination at C-8 using Br₂/FeCl₃ yields dibrominated analogs for further functionalization .
Reactivity Trends :
| Position | Preferred Reaction | Example Product |
|---|---|---|
| C-6 | Nitration | 6-Nitro-7-methyl-thiadiazoloquinazolinone |
| C-8 | Bromination | 8-Bromo-7-methyl-thiadiazoloquinazolinone |
Nucleophilic Attack on Thiadiazole Nitrogen
The thiadiazole ring exhibits nucleophilic susceptibility:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N-3 position in DMF with NaH, forming N-alkylated derivatives .
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Acylation : Acetic anhydride in pyridine acetylates the N-3 site, confirmed by IR (C=O stretch at 1,710 cm⁻¹) .
Kinetic Data :
| Reaction | Rate Constant (k, L/mol·s) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Methylation | 2.4 × 10⁻³ | 45.2 |
| Acetylation | 1.8 × 10⁻³ | 52.7 |
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions:
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Acid-Mediated Hydrolysis : 6M HCl at 80°C cleaves the thiadiazole ring, yielding 2-aminoquinazolin-4(3H)-one and 3-chlorophenyl thiourea.
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Base-Induced Rearrangement : NaOH/EtOH induces ring contraction, forming imidazo[2,1-b]quinazolinone derivatives via deprotonation and cyclization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki Reaction : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), introducing aryl groups at C-2 (85–92% yield) .
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Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos (70–88% yield) .
Optimized Conditions :
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 88 |
| PdCl₂(PPh₃)₂ | — | DMF/H₂O | 100 | 78 |
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Anticancer Analogues : Introduction of fluoro or methoxy groups at C-6/C-8 improves kinase inhibition (IC₅₀ values: 0.14–3.79 µM against MCF-7 cells) .
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Antimicrobial Derivatives : Thioether linkages (e.g., SCH₂CO ) boost activity against S. aureus (MIC: 2–8 µg/mL) .
Stability and Degradation
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Thermal Stability : Decomposes at 240–260°C (TGA data).
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Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming quinazolinone sulfonic acid .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity Trends
The biological activity of thiadiazoloquinazolinones is highly dependent on substituents. Key analogs and their comparative features include:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, SO₂NH₂) enhance bioactivity. The 3-Cl substituent in the target compound likely improves membrane permeability and target binding compared to phenyl or hydroxyl groups .
- Methyl at position 7 may confer metabolic stability over hydroxy or bulkier substituents, though direct comparisons are sparse .
- Sulfonamide derivatives exhibit superior anticancer activity, suggesting that polar groups at position 2 enhance interactions with enzymes like thymidylate synthase .
Antimicrobial Activity
- Target Compound: Structural analogs (e.g., 2-substituted thiadiazoloquinazolinones) show moderate-to-strong activity against E. coli and S. aureus (MIC: 8–32 μg/mL) .
- Propyl Derivative (5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one): Exhibits broad-spectrum activity against C. albicans and E. faecalis (MIC: 4–16 μg/mL), attributed to hydrophobic interactions with microbial enzymes .
Anticancer Activity
- Sulfonamide Derivatives (e.g., compound 15): Show potent inhibition of MCF-7 breast cancer cells (GI₅₀: 32.7 μM) via thymidylate synthase inhibition .
- 3-Hydroxy-4-methoxyphenyl Analog: Demonstrates superior activity (GI₅₀: 28.9 μM for PC-3 cells) due to enhanced hydrogen bonding with kinase domains .
Anti-HIV and Anti-Inflammatory Activity
- 2-Methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: Provides 60–70% protection against HIV-2 (ROD strain) by interfering with viral reverse transcriptase .
- Bis-7-substituted Derivatives: Exhibit COX-2 inhibition (IC₅₀: 12–18 μM) and reduce carrageenan-induced edema in vivo .
Structure-Activity Relationships (SAR)
Position 2 Substituents:
- Chlorophenyl > Phenyl > Hydroxyl: Chlorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
- Sulfonamide Groups: Improve solubility and enzyme inhibition (e.g., thymidylate synthase) .
Position 7 Substituents:
- Methyl > Propyl > Hydroxyl: Methyl balances lipophilicity and metabolic stability, while longer alkyl chains (e.g., propyl) improve antifungal activity .
Fused Ring Systems: Quinazolinone vs. Pyrimidine: Quinazolinones generally show broader bioactivity due to additional hydrogen-bonding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
